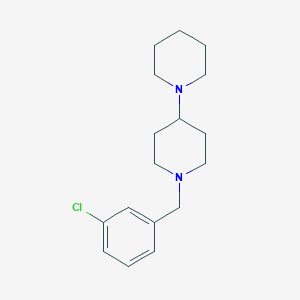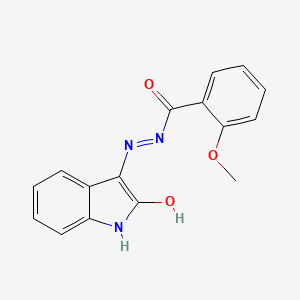
1'-(3-chlorobenzyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-chlorobenzyl)-1,4'-bipiperidine, also known as 3-Cl-PIP, is a chemical compound used in scientific research. It belongs to the class of piperidine derivatives and has been found to have potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1'-(3-chlorobenzyl)-1,4'-bipiperidine is not fully understood. However, it is believed to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in reward-related behavior and drug addiction. It has also been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
1'-(3-chlorobenzyl)-1,4'-bipiperidine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been found to decrease the levels of corticosterone, a stress hormone, in the blood. Furthermore, 1'-(3-chlorobenzyl)-1,4'-bipiperidine has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1'-(3-chlorobenzyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more precise modulation of this receptor and a better understanding of its role in reward-related behavior and drug addiction. However, one limitation is that the exact mechanism of action of 1'-(3-chlorobenzyl)-1,4'-bipiperidine is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1'-(3-chlorobenzyl)-1,4'-bipiperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to explore its activity against drug-resistant cancer cells and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1'-(3-chlorobenzyl)-1,4'-bipiperidine and its effects on neurotransmitter systems.
Synthesemethoden
The synthesis of 1'-(3-chlorobenzyl)-1,4'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 1,4'-bipiperidine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by melting point analysis and spectral data.
Wissenschaftliche Forschungsanwendungen
1'-(3-chlorobenzyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and antinociceptive effects in animal models. It has also been shown to have activity against drug-resistant cancer cells. Furthermore, 1'-(3-chlorobenzyl)-1,4'-bipiperidine has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSMKTQSOOTMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![3-(3-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5685063.png)
![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)


![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)